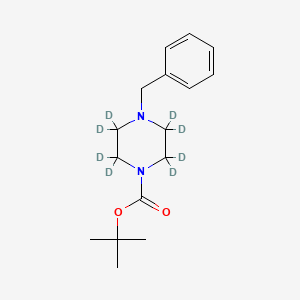

![molecular formula C24H25ClFNO7S B569539 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate CAS No. 1373350-61-8](/img/structure/B569539.png)

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate

Descripción general

Descripción

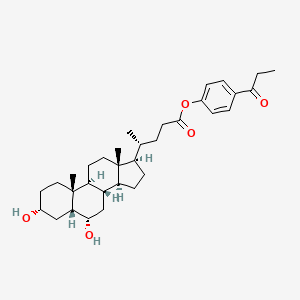

The compound “5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate” is a member of the class of thienopyridines . It is a 2-acetoxy-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in which the amino hydrogen is replaced by a 2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl group .

Molecular Structure Analysis

The molecular structure of this compound includes a thienopyridine core, a cyclopropyl group, a 2-fluorophenyl group, and a 2-oxopentyl group . The InChI code for this compound is1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 373.44 . The compound is a solid and its solubility in DMSO is greater than 5 mg/mL when warmed at 60 °C . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación

Developments in Synthetic Methodologies

Synthesis of Antiplatelet and Antithrombotic Drugs : A review on the synthesis of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, highlights the significance of facile synthetic approaches due to its high demand. The review discusses various synthetic methodologies, aiming to benefit the scientific community for further developments in synthetic methods for (S)-clopidogrel and similar compounds (Saeed et al., 2017).

Mechanisms of Action in Drug Design

Design of Kinase Inhibitors : Research on p38α MAP kinase inhibitors showcases the use of synthetic compounds with tri- and tetra-substituted imidazole scaffolds. These inhibitors, designed for their selective inhibition of proinflammatory cytokine release, illustrate the application of chemical synthesis in developing therapeutic agents with specific mechanisms of action (Scior et al., 2011).

Neuroprotective and Behavioral Properties

Neuroprotective Effects : A review on Flupirtine, a non-opioid analgesic, outlines its neuroprotective, anticonvulsant, and myorelaxant effects, alongside its potential in reversing akinesia and rigidity. This demonstrates the application of chemical compounds in addressing neurological conditions (Schuster et al., 1998).

Fluorinated Pyrimidines in Cancer Treatment

Advances in Fluorine Chemistry : A review discusses the contributions of fluorine chemistry to the use of fluorinated pyrimidines in cancer treatment. This includes insights into 5-FU synthesis and the roles of RNA and DNA modifying enzymes, highlighting the interplay between chemical synthesis and therapeutic application (Gmeiner, 2020).

Environmental Impact and Sorption Studies

Sorption of Phenoxy Herbicides : A review on the sorption of 2,4-D and other phenoxy herbicides to soil and minerals addresses environmental considerations. This study underscores the relevance of understanding chemical interactions with the environment for effective management and mitigation of potential ecological impacts (Werner et al., 2012).

Mecanismo De Acción

Target of Action

The primary target of this compound is the proton pump (H+, K+ –ATPase) . This enzyme plays a crucial role in the final step of gastric acid secretion in the stomach’s parietal cells .

Mode of Action

The compound acts as a potassium competitive acid blocker (P-CAB) . It inhibits the binding of potassium ions to the H+, K+ –ATPase, thereby terminating gastric acid secretion . This action is competitive and reversible .

Biochemical Pathways

The compound affects the gastric acid secretion pathway in the stomach’s parietal cells . By inhibiting the proton pump, it disrupts the exchange of H+ and K+ ions across the gastric membrane, leading to a decrease in gastric acid production .

Result of Action

The primary result of the compound’s action is a powerful and sustained inhibition of gastric acid secretion . This can help in the management of conditions like gastroesophageal reflux disease (GERD), where there is an overproduction of gastric acid.

Análisis Bioquímico

Biochemical Properties

5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to certain receptor proteins, influencing their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the binding of the compound to its target molecules .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their function. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that high doses of the compound can cause adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its efficacy and toxicity .

Subcellular Localization

The subcellular localization of This compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;[5-[5-chloro-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClFNO3S.C4H4O4/c1-13(24)26-19-11-14-12-23(10-8-18(14)27-19)20(17(25)7-4-9-21)15-5-2-3-6-16(15)22;5-3(6)1-2-4(7)8/h2-3,5-6,11,20H,4,7-10,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFZCTYFGYRFMQ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)CCCCl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClFNO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373350-61-8 | |

| Record name | 5-(5-chloro-1-(2-fluorophenyl)-2-oxopentyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

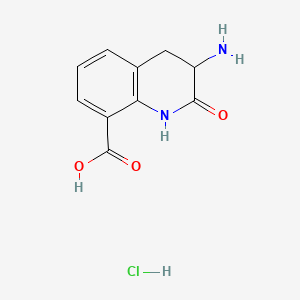

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)

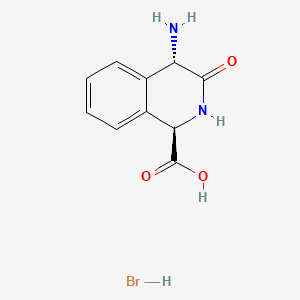

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

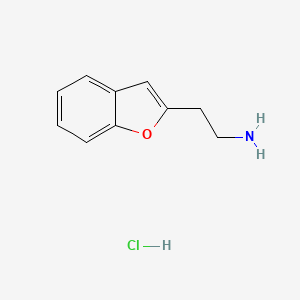

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)

![2H-Cyclopenta[b]furan-4-methanol,2-ethoxyhexahydro-4-hydroxy-5-methyl-,(2alpha,3abta,4bta,5bta,6abta](/img/no-structure.png)

![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)